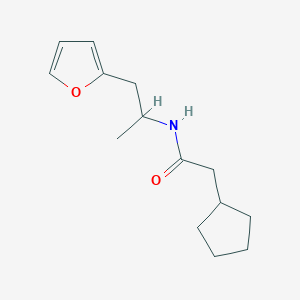
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential application in the prevention and treatment of dental caries. CPP-ACP is a bioactive molecule that has been shown to enhance the remineralization of tooth enamel and inhibit the demineralization process that leads to tooth decay.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide involves the formation of complexes with calcium and phosphate ions, which enhances their solubility and bioavailability. These complexes are then able to diffuse into the tooth structure and promote the deposition of mineral ions into the enamel. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide also forms a protective layer on the tooth surface, which prevents the acid produced by bacteria from penetrating the enamel.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the remineralization of tooth enamel, inhibit the demineralization process, and reduce the formation of dental plaque. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has also been shown to have antibacterial properties, which may help to prevent the growth of bacteria that cause dental caries.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound that may not accurately reflect the complexity of the natural tooth structure.
Zukünftige Richtungen
There are a number of future directions for the research and application of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide. One direction is the development of new formulations of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide that are more effective at preventing and treating dental caries. Another direction is the investigation of the potential application of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in other areas of dentistry, such as orthodontics and periodontics. Additionally, the use of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in combination with other bioactive molecules may enhance its effectiveness in preventing and treating dental caries.
Synthesemethoden
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is synthesized by the reaction of cyclopentylamine with 2-chloro-N-(1-(furan-2-yl)propan-2-yl)acetamide in the presence of a base. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has been extensively studied for its potential application in the prevention and treatment of dental caries. It has been shown to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions into the tooth structure. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has also been shown to inhibit the demineralization process by binding to the tooth surface and forming a protective layer that prevents the acid produced by bacteria from penetrating the enamel.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFEHNMZXEZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

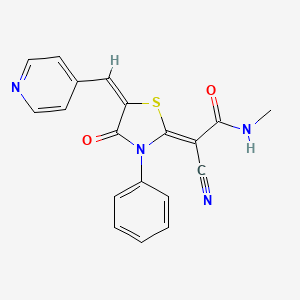
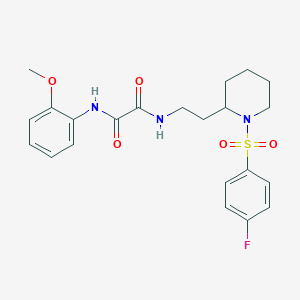
![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
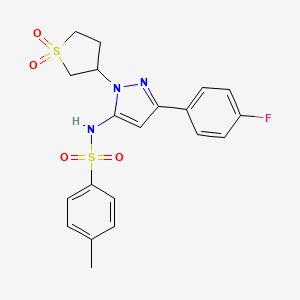
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)
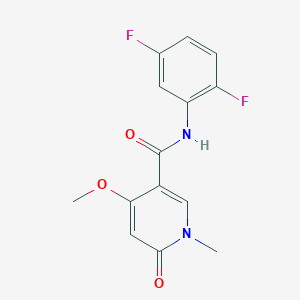
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)
![3-benzyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2774580.png)
![N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2774583.png)
![1-(3-Pyridin-4-yl-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one](/img/structure/B2774584.png)
![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)